molecular formula C7H9Cl2N3 B1370056 2,6-dichloro-N-isopropylpyrimidin-4-amine CAS No. 30297-43-9

2,6-dichloro-N-isopropylpyrimidin-4-amine

Cat. No. B1370056
CAS RN: 30297-43-9
M. Wt: 206.07 g/mol
InChI Key: GDZSXYVHBZZUHQ-UHFFFAOYSA-N
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Description

“2,6-dichloro-N-isopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3 . It has a molecular weight of 206.07 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,6-dichloro-N-isopropylpyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 6, and an isopropylamine group at position 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-dichloro-N-isopropylpyrimidin-4-amine” include a molecular weight of 206.07 g/mol . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

  • Chemoselective Reactions : A study by Baiazitov et al. (2013) discusses chemoselective reactions of related dichloropyrimidine compounds with amines. They found that weak bases and secondary aliphatic amines selectively displace the chloride group in these reactions.

  • Synthesis of Dihydropyrimidinones : Xiang et al. (2011) developed a practical strategy for synthesizing highly substituted dihydropyrimidinones from dichloropyrimidine, primary amines, and aldehydes.

  • Preparation of Arylpyrido Pyrimidin-7-amines : In the context of antihypertensive activity, Bennett et al. (1981) prepared derivatives of arylpyrido pyrimidin-7-amines, including compounds similar to 2,6-dichloro-N-isopropylpyrimidin-4-amine, which showed promising results in lowering blood pressure.

  • Antitumor Properties : Research by Grigoryan et al. (2008) explored the antitumor properties of compounds synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, indicating potential applications in cancer treatment.

  • Pseudopolymorphs in Crystallography : Gerhardt et al. (2011) investigated the crystallization of derivatives of pyrimidin-4-ones, which include structures related to 2,6-dichloro-N-isopropylpyrimidin-4-amine, for their potential use in crystallography and material science.

  • Antibacterial Evaluation : A study by Etemadi et al. (2016) involved the synthesis of novel pyrimidothiazolo pyrimidines from dichloropyrimidine and their subsequent testing for antibacterial activity.

Safety and Hazards

The safety precautions for handling “2,6-dichloro-N-isopropylpyrimidin-4-amine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

2,6-dichloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZSXYVHBZZUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613777
Record name 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-isopropylpyrimidin-4-amine

CAS RN

30297-43-9
Record name 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

400 (2.18 mols) of 2,4,6-trichloro-pyrimidine are dissolved in 2000 cc of alcohol. 280 g (4.75 mols) of isopropyl amine in 200 cc of alcohol are added to the solution while stirring and cooling, the temperature being maintained below 30°. The mixture is subsequently stirred at room temperature for a further 60 minutes and the alcohol is then removed by evaporation in a water jet vacuum until the mixture hardens to a solid mass. The solid residue is washed with water and subjected to steam distillation. This distillation is continued until only traces of the steam-volatile 2-isopropylamino-4,6-dichloro-pyrimidine are deposited in the receiver. The steam-nonvolatile 4-isopropylamino-2,6-dichloro-pyrimidine is obtained. After distillation in a vacuum (B.P. 124°/0.1 mm of Hg) the pure product, having a M.P. of 69°-70° after recrystallization from water/alcohol, is obtained.
[Compound]
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400
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2.18 mol
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280 g
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alcohol
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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